molecular formula C4H3N3O B114378 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile CAS No. 159263-03-3

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Cat. No.: B114378
CAS No.: 159263-03-3
M. Wt: 109.09 g/mol
InChI Key: MVUWMWWYYQYMEQ-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4H3N3O. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of an amido-nitrile with a suitable reagent under controlled conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as tert-butylhydroperoxide (TBHP) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWMWWYYQYMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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